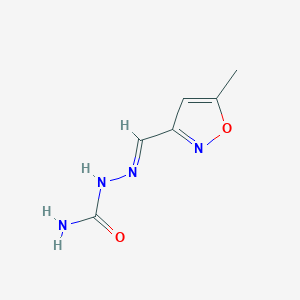
2-((5-Methylisoxazol-3-yl)methylene)hydrazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-Methylisoxazol-3-yl)methylene)hydrazinecarboxamide is a compound with the molecular formula C6H8N4O2 and a molecular weight of 168.15 g/mol . It is an amide derivative of hydrazine and contains an isoxazole ring, which is a five-membered heterocyclic moiety with one oxygen and one nitrogen atom at adjacent positions . Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential .
準備方法
The synthesis of 2-((5-Methylisoxazol-3-yl)methylene)hydrazinecarboxamide typically involves the reaction of 5-methylisoxazole-3-carbaldehyde with hydrazinecarboxamide under specific conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Catalysts and other additives may be used to enhance the reaction efficiency and reduce the formation of by-products .
化学反応の分析
2-((5-Methylisoxazol-3-yl)methylene)hydrazinecarboxamide can undergo various chemical reactions, including:
Substitution: The compound can participate in substitution reactions where functional groups on the isoxazole ring or the hydrazinecarboxamide moiety are replaced with other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols .
科学的研究の応用
2-((5-Methylisoxazol-3-yl)methylene)hydrazinecarboxamide has several scientific research applications, including:
作用機序
The mechanism of action of 2-((5-Methylisoxazol-3-yl)methylene)hydrazinecarboxamide involves its interaction with molecular targets in biological systems. The isoxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The hydrazinecarboxamide moiety can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity . The exact pathways and targets involved depend on the specific biological context and the nature of the interactions .
類似化合物との比較
2-((5-Methylisoxazol-3-yl)methylene)hydrazinecarboxamide can be compared with other similar compounds, such as:
5-Methylisoxazole-3-carbaldehyde: A precursor in the synthesis of the compound, with similar structural features but different reactivity and applications.
Isoxazole derivatives: A broad class of compounds with diverse biological activities, including analgesic, anti-inflammatory, and anticancer properties.
Hydrazinecarboxamide derivatives: Compounds with similar functional groups but different core structures, leading to variations in their chemical and biological properties.
特性
分子式 |
C6H8N4O2 |
|---|---|
分子量 |
168.15 g/mol |
IUPAC名 |
[(E)-(5-methyl-1,2-oxazol-3-yl)methylideneamino]urea |
InChI |
InChI=1S/C6H8N4O2/c1-4-2-5(10-12-4)3-8-9-6(7)11/h2-3H,1H3,(H3,7,9,11)/b8-3+ |
InChIキー |
KEIUKRYUAXFZBV-FPYGCLRLSA-N |
異性体SMILES |
CC1=CC(=NO1)/C=N/NC(=O)N |
正規SMILES |
CC1=CC(=NO1)C=NNC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


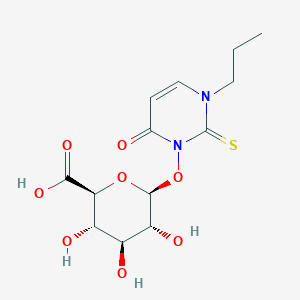
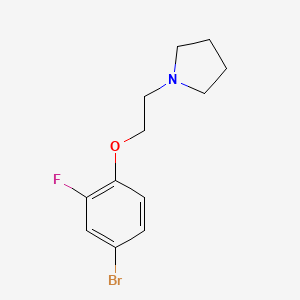
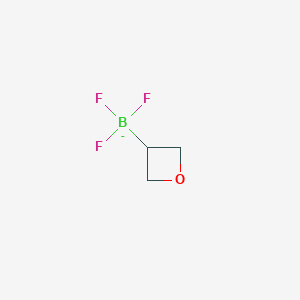
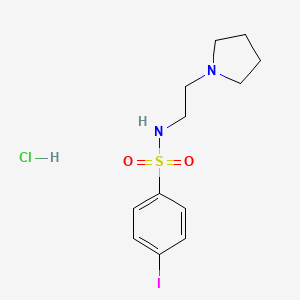
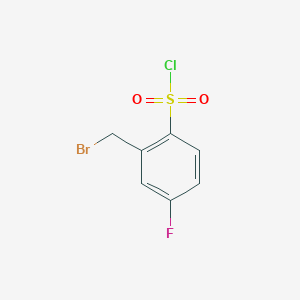
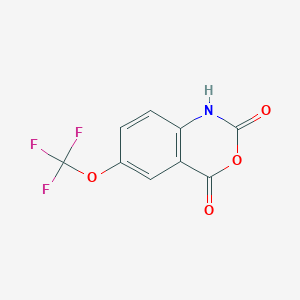

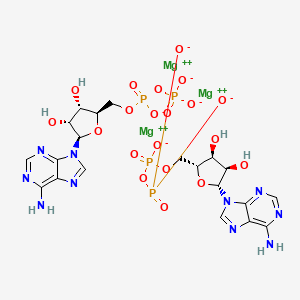
![4-Chloro-6-(4-ethoxy-phenyl)-thieno[3,2-d] pyrimidine](/img/structure/B15205058.png)
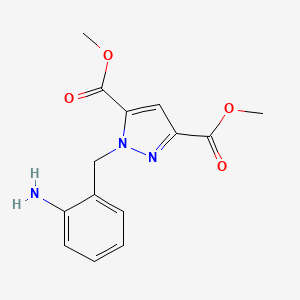

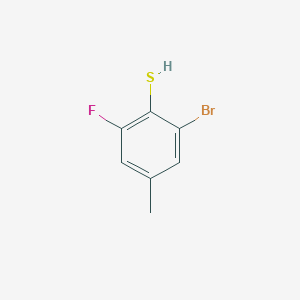
![4-Fluoro-2-iodobenzo[d]oxazole](/img/structure/B15205107.png)
![2-(4-(Hydroxymethyl)benzo[d]oxazol-2-yl)acetonitrile](/img/structure/B15205112.png)
